N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine
Description
N-[(5-Bromo-2-nitrophenyl)methyl]cyclobutanamine is a small organic molecule featuring a cyclobutanamine moiety linked via a methylene bridge to a substituted aromatic ring. The aromatic ring contains a bromine atom at the 5-position and a nitro group (-NO₂) at the 2-position. This structure combines an electron-withdrawing nitro group and a bromine substituent, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-5-11(14(15)16)8(6-9)7-13-10-2-1-3-10/h4-6,10,13H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVAJYAVFFGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine typically involves a multi-step process. One common method includes the bromination of 2-nitrotoluene to form 5-bromo-2-nitrotoluene, followed by a nucleophilic substitution reaction with cyclobutanamine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: Formation of N-[(5-amino-2-nitrophenyl)methyl]cyclobutanamine.
Substitution: Formation of N-[(5-hydroxy-2-nitrophenyl)methyl]cyclobutanamine.
Coupling: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine with related compounds in terms of structural features, physicochemical properties, and biological activity.
Substituent Effects on the Aromatic Ring
Key Observations :
- Electron-withdrawing vs. This could influence receptor binding in biological systems but may reduce lipophilicity .
- Halogen effects : Bromine’s bulky size and polarizability may improve binding to hydrophobic pockets in proteins, as seen in antiviral and HIF-1 inhibitory compounds .
Cyclobutanamine vs. Other Amine Moieties
Key Observations :
- Ring strain in cyclobutanamine : The cyclobutanamine moiety’s ring strain may enhance binding affinity to biological targets compared to larger rings (e.g., cyclopentanamine) .
- Metabolic stability : Cyclobutanamine derivatives may exhibit better metabolic stability than propan-2-amine analogs, though solubility can be a trade-off .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(5-bromo-2-nitrophenyl)methyl]cyclobutanamine is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 285.13 g/mol. The compound features a cyclobutanamine core with a brominated nitrophenyl substituent, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : 2-nitrotoluene is brominated to yield 5-bromo-2-nitrotoluene.
- Nucleophilic Substitution : The brominated product undergoes a nucleophilic substitution with cyclobutanamine in the presence of solvents like dichloromethane or ethanol, often using palladium on carbon as a catalyst.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.
- Receptor Binding : The presence of the bromine and nitro groups allows for hydrogen bonding and electrostatic interactions with target receptors, influencing their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group can be reduced to an amine, which may enhance the compound's interaction with bacterial enzymes, disrupting their function and leading to cell death.
Anticancer Activity
Studies have shown that derivatives of nitrophenyl compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Anticancer Research : A study involving structurally similar compounds demonstrated that nitro-substituted phenyl groups could effectively inhibit cancer cell growth in vitro. The study found that these compounds induced apoptosis through caspase activation pathways.
- Enzyme Interaction Studies : Another investigation focused on the interaction of similar compounds with bacterial enzymes. Results indicated that these compounds could significantly reduce enzyme activity, suggesting potential applications as antibacterial agents.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, anticancer | Enzyme inhibition, receptor binding |
| 5-Bromo-2-nitrotoluene | Moderate antimicrobial | Disruption of bacterial enzyme function |
| 2-Nitroaniline | Anticancer (in vitro) | Induction of apoptosis via caspase pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
